1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene
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Overview
Description
1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene is an organic compound that features both iodine and trifluoromethanesulfonyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.
Vinylation: Formation of the ethenyl group via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Sulfonylation: Introduction of the trifluoromethanesulfonyl group using a sulfonyl chloride reagent under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization.
Chemical Reactions Analysis
1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the ethenyl group.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties, such as increased thermal stability or specific electronic characteristics.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism by which 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine and trifluoromethanesulfonyl groups, which can participate in various chemical reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Similar compounds to 1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene include:
1-Iodo-4-(trifluoromethyl)benzene: Lacks the ethenyl and sulfonyl groups, making it less versatile in certain reactions.
1-Iodo-4-(trifluoromethanesulfonyl)benzene:
1-Iodo-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethanesulfonyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
650597-44-7 |
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Molecular Formula |
C15H10F3IO2S |
Molecular Weight |
438.20 g/mol |
IUPAC Name |
1-[2-(4-iodophenyl)ethenyl]-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C15H10F3IO2S/c16-15(17,18)22(20,21)14-9-5-12(6-10-14)2-1-11-3-7-13(19)8-4-11/h1-10H |
InChI Key |
PLCOZFOYKWKJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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